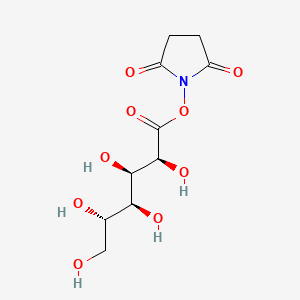
Ethisterone-13C2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethisterone-13C2: . It is a stable isotope-labeled compound, specifically a deuterated version of ethisterone, which is used primarily in scientific research. This compound serves as an intermediate in the synthesis of spironolactone and is a metabolite of danazol.
準備方法
Synthetic Routes and Reaction Conditions: Ethisterone-13C2 can be synthesized through various organic synthesis routes, involving the modification of testosterone or similar steroid structures. The key steps typically include:
Functional Group Modifications: Introduction of the ethynyl group at the 17α-position.
Isotopic Labeling: Incorporation of the 13C isotopes at specific positions in the steroid framework.
Industrial Production Methods: The industrial production of this compound involves large-scale chemical synthesis, often using advanced techniques such as catalytic hydrogenation and isotopic exchange reactions. These methods ensure the precise incorporation of 13C isotopes while maintaining the structural integrity of the compound.
化学反応の分析
Types of Reactions: Ethisterone-13C2 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or carboxylic acids.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution Reactions: Replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium(VI) oxide or Dess-Martin periodinane are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Various nucleophiles and electrophiles under controlled conditions.
Major Products Formed:
Oxidation Products: this compound can be oxidized to form this compound-3-one.
Reduction Products: Reduction can yield this compound-17α-ol.
Substitution Products: Substitution reactions can lead to the formation of various derivatives with different functional groups.
科学的研究の応用
Ethisterone-13C2 is extensively used in scientific research due to its labeled isotopes, which facilitate the study of metabolic pathways and biochemical processes. Its applications include:
Chemistry: Used as a tracer in chemical synthesis and mechanistic studies.
Biology: Employed in metabolic studies to track the fate of the compound in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool.
Industry: Utilized in the development of new pharmaceuticals and chemical compounds.
作用機序
The mechanism by which Ethisterone-13C2 exerts its effects involves its interaction with specific molecular targets and pathways. As a synthetic progestogen, it binds to progesterone receptors, influencing gene expression and cellular functions. The exact molecular pathways and targets can vary depending on the biological context and the specific research application.
類似化合物との比較
Ethisterone-13C2 is compared with other similar compounds, such as:
Testosterone: Similar structure but lacks the ethynyl group.
Danazol: A metabolite of this compound, used in medical applications.
Spironolactone: An intermediate in the synthesis of this compound, used as a diuretic and anti-androgen.
Uniqueness: this compound is unique due to its labeled isotopes, which make it particularly useful in tracing and studying biochemical processes. Its synthetic nature allows for precise modifications, enabling researchers to explore various biological and chemical phenomena.
Conclusion
This compound is a valuable compound in scientific research, offering insights into biochemical processes and aiding in the development of new pharmaceuticals. Its unique isotopic labeling and synthetic versatility make it an essential tool for researchers across multiple disciplines.
特性
分子式 |
C21H28O2 |
|---|---|
分子量 |
314.4 g/mol |
IUPAC名 |
(8R,9S,10R,13S,14S,17R)-17-(1,2-13C2)ethynyl-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H28O2/c1-4-21(23)12-9-18-16-6-5-14-13-15(22)7-10-19(14,2)17(16)8-11-20(18,21)3/h1,13,16-18,23H,5-12H2,2-3H3/t16-,17+,18+,19+,20+,21+/m1/s1/i1+1,4+1 |
InChIキー |
CHNXZKVNWQUJIB-QBZTVGGJSA-N |
異性体SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4([13C]#[13CH])O)C |
正規SMILES |
CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C#C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[4-[4-[4-[[2-(2,4-Dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-prop-1-en-2-yl-1,2,4-triazol-3-one](/img/structure/B15354773.png)

![N-[2-propan-2-yloxy-4-(1-propan-2-ylpiperidin-4-yl)phenyl]formamide](/img/structure/B15354788.png)




![4-[[1-(6-Bromopyridin-2-yl)piperidin-4-yl]-(2-hydroxyethyl)amino]butan-1-ol](/img/structure/B15354817.png)


![10-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-amine;hydrate;hydrochloride](/img/structure/B15354841.png)


![[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-morpholin-4-ylphosphinate;cyclohexyl-(N-cyclohexyl-C-morpholin-4-ylcarbonimidoyl)azanium](/img/structure/B15354854.png)
